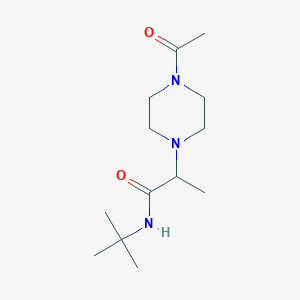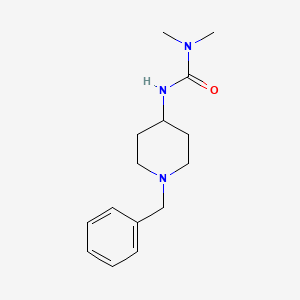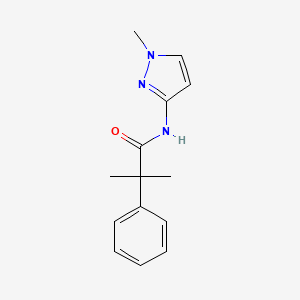
N-cyclopentyl-N-methyl-2-methylsulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-N-methyl-2-methylsulfanylacetamide, also known as CPMSA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been synthesized using various methods. The purpose of
Mechanism of Action
The exact mechanism of action of CPMAS is not fully understood, but it is believed to act on multiple targets in the central nervous system. It has been reported to modulate the activity of GABAergic and glutamatergic neurotransmission, which are involved in the regulation of pain and anxiety. CPMAS has also been found to inhibit the activity of CA IX by binding to its active site, which may lead to the inhibition of tumor growth.
Biochemical and Physiological Effects:
CPMAS has been reported to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of CA IX activity, and the reduction of inflammation. It has also been found to have a low toxicity profile, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
CPMAS has several advantages for lab experiments, including its ease of synthesis and low toxicity profile. However, its limited solubility in water and low bioavailability may present challenges for its use in in vivo studies.
Future Directions
CPMAS has shown promising results in scientific research, and there are several future directions for its use. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties may enhance its potential for clinical use. Finally, the investigation of its effects on other targets and in different disease models may provide further insights into its potential therapeutic applications.
Synthesis Methods
N-cyclopentyl-N-methyl-2-methylsulfanylacetamide can be synthesized using various methods, including the reaction of cyclopentylamine with 2-methylsulfanylacetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). Another method involves the reaction of cyclopentylamine with 2-methylsulfanylacetyl chloride in the presence of a base such as triethylamine. The purity and yield of CPMAS can be optimized by using different solvents and purification methods.
Scientific Research Applications
N-cyclopentyl-N-methyl-2-methylsulfanylacetamide has shown promising results in scientific research for its potential therapeutic applications. It has been studied for its anti-inflammatory, anticonvulsant, and analgesic effects. CPMAS has also been investigated for its potential use in the treatment of neuropathic pain, anxiety, and depression. Furthermore, it has been reported to have a selective inhibitory effect on the activity of carbonic anhydrase IX (CA IX), which is overexpressed in various types of cancer.
Properties
IUPAC Name |
N-cyclopentyl-N-methyl-2-methylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NOS/c1-10(9(11)7-12-2)8-5-3-4-6-8/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDKKBIIEVEHAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)CSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508387.png)
![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508389.png)




![1-[1-(4-Methylsulfonylphenyl)ethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B7508430.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7508445.png)
![N-[(3-fluoro-4-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7508448.png)
![2-[4-(2-Methylpropyl)piperazin-1-yl]phenol](/img/structure/B7508453.png)
